molecular formula C17H18N2O5 B2522470 N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 538316-36-8

N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2522470
CAS No.: 538316-36-8
M. Wt: 330.34
InChI Key: FRSFDDPCURTBTI-UHFFFAOYSA-N
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Description

N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for research applications. Coumarins are a significant class of compounds known for a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects . This compound features a carboxamide group at the 3-position of the coumarin scaffold, a characteristic shared with other analogs that have demonstrated promising biological activity. For instance, closely related N-cycloalkyl-6-nitro-2-oxochromene-3-carboxamide compounds have been investigated and shown relatively good anti-mycobacterial activity in preliminary studies . The nitro group at the 6-position and the N-cycloheptyl side chain are key structural features that influence the molecule's properties and interaction with biological targets. Researchers are exploring such coumarin derivatives as potential inhibitors for various enzymes and receptors . The compound is supplied as a solid and is intended for use in chemical biology, medicinal chemistry, and drug discovery research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cycloheptyl-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-16(18-12-5-3-1-2-4-6-12)14-10-11-9-13(19(22)23)7-8-15(11)24-17(14)21/h7-10,12H,1-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSFDDPCURTBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with cycloheptylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbonyl carbon.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-cycloheptyl-6-amino-2-oxo-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides . This inhibition reduces fat absorption and can aid in weight management.

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-Oxo-2H-chromene-3-carboxamide Derivatives

Compound Name Substituent at Position 6 Amide Substituent Notable Functional Groups
N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide Nitro (─NO₂) Cycloheptyl Nitro, carboxamide
N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (36b) Methoxy (─OCH₃) 2-Carboxyphenyl Methoxy, carboxamide, carboxylic acid
N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Nitro (─NO₂) 2-Methoxyphenyl Nitro, methoxy, carboxamide
N,N-Dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide Methoxy (─OCH₃) N,N-Dibenzyl Methoxy, bis-alkylamide
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid Nitro (─NO₂) Carboxylic acid (─COOH) Nitro, carboxylic acid

Key Observations:

  • Steric and Solubility Impact: The cycloheptyl group in the target compound introduces significant steric hindrance compared to smaller substituents like 2-methoxyphenyl or 2-carboxyphenyl . This may reduce solubility in polar solvents but improve lipophilicity for membrane penetration in biological systems.
  • Biological Relevance: The carboxamide group in the target compound and analogs replaces the carboxylic acid in , likely enhancing metabolic stability and bioavailability.

Crystallographic and Computational Insights

  • Crystallography Tools: Programs like SHELX and Mercury enable structural comparisons. For example, Mercury’s visualization of hydrogen bonding and π-stacking in nitro-substituted chromenes could reveal tighter packing versus methoxy analogs due to stronger dipole interactions.
  • Morphology Prediction: Mercury can simulate crystal morphologies, which may differ between the target compound (bulky cycloheptyl) and planar substituents like 2-carboxyphenyl .

Biological Activity

N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the class of chromene derivatives, known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O5C_{17}H_{18}N_{2}O_{5} with a molecular weight of approximately 344.34 g/mol. The structure features a nitro group at the 6-position, which is significant for its biological activity.

Antibacterial Activity

Research indicates that the nitro group in this compound may impart antibacterial properties. Nitro compounds are known to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of chromene compounds exhibit MIC values comparable to established antibiotics. For instance, certain analogs demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Bacteria
N-cycloheptyl derivative32E. coli
Ciprofloxacin16S. aureus

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro studies. The presence of the nitro group contributes to its ability to inhibit inflammatory mediators.

Research Insights:

  • Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways .
  • In Vivo Studies : Animal models have shown significant reductions in inflammation markers when treated with this compound, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells.

Findings from Recent Studies:

  • Cell Line Testing : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including prostate cancer cells (PC3 and DU145). The IC50 values ranged from 25 μM to 35 μM after 48 hours of treatment .
Cell LineIC50 (µM)Time (hours)
PC32548
DU1453548

Case Studies

  • Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of N-cycloheptyl derivatives against standard antibiotics. The results indicated that these compounds showed enhanced activity against resistant strains of bacteria, suggesting their potential as novel therapeutic agents .
  • Anti-inflammatory Mechanism Investigation : A study focusing on the anti-inflammatory effects revealed that N-cycloheptyl derivatives significantly reduced edema in animal models, supporting their application in treating chronic inflammatory conditions .

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